Échimidine

Vue d'ensemble

Description

Echimidine is a major alkaloid detected in honey used to produce mead . It is a major hepatotoxic dehydropyrrolizidine alkaloid produced by E. plantagineum .

Synthesis Analysis

Pyrrolizidine alkaloids, such as Echimidine, are natural secondary metabolites mainly produced in plants, bacteria, and fungi as part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis and determinations in food .

Molecular Structure Analysis

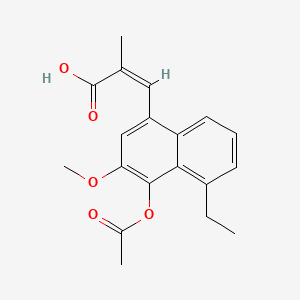

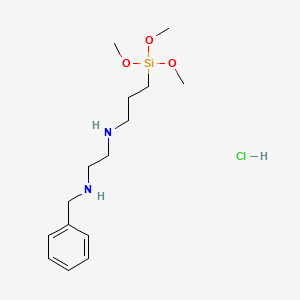

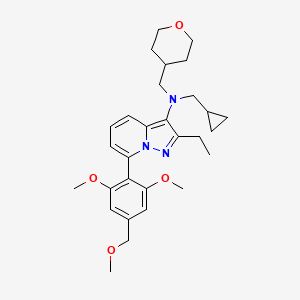

Echimidine has a molecular formula of C20H31NO7 . Its average mass is 397.463 Da and its monoisotopic mass is 397.210052 Da . It has a double-bond stereo and 4 of 4 defined stereocentres .

Physical And Chemical Properties Analysis

Echimidine has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.4±6.0 kJ/mol . The flash point is 277.8±30.1 °C . The index of refraction is 1.565 . The molar refractivity is 102.1±0.4 cm3 .

Applications De Recherche Scientifique

Toxicologie et évaluation de la sécurité

La nature hépatotoxique de l’échimidine en fait un composé important dans les études toxicologiques. Elle sert de substance modèle pour étudier les effets hépatotoxiques des alcaloïdes pyrrolizidiniques sur les cellules hépatiques . Des recherches ont montré que l’échimidine peut provoquer une inhibition de la viabilité des hépatocytes dépendante de la concentration, ce qui est crucial pour comprendre l’impact toxicologique des toxines naturelles .

Recherche pharmacologique

Malgré sa toxicité, l’échimidine, comme d’autres alcaloïdes pyrrolizidiniques, possède des propriétés pharmacologiques qui présentent un intérêt dans les programmes de découverte de médicaments. Des études explorent la double nature de ces composés qui, bien que toxiques, présentent également des effets thérapeutiques potentiels qui pourraient être exploités de manière contrôlée .

Science environnementale

L’impact de l’échimidine sur l’environnement, en particulier par la contamination du miel, est un domaine de recherche en science environnementale. La présence de ce composé dans le miel est devenue une cible pour les réglementations de sécurité alimentaire, et il est crucial de comprendre ses voies environnementales pour protéger les écosystèmes et les sources alimentaires .

Biochimie et analyse chimique

En biochimie, l’échimidine est utilisée pour étudier la structure chimique et les propriétés des alcaloïdes pyrrolizidiniques. Des techniques comme la spectroscopie RMN et la HPLC sont utilisées pour isoler l’échimidine et ses isomères, ce qui permet de comprendre leur comportement biochimique et leurs interactions potentielles avec les systèmes biologiques .

Applications agricoles

Bien que n’étant pas directement utilisée en agriculture en raison de sa toxicité, la présence d’échimidine dans des plantes comme l’Echium plantagineum L. représente un risque de contamination des produits agricoles tels que le miel. Les recherches dans ce domaine se concentrent sur la détection et la gestion de l’échimidine afin de garantir la sécurité des produits agricoles .

Recherche médicale

L’échimidine est étudiée dans le contexte de la médecine traditionnelle chinoise (MTC), où elle se retrouve dans certaines plantes de la famille des Boraginacées utilisées dans les pratiques de la MTC. L’objectif est de comprendre les risques associés à son utilisation et d’établir des pratiques sûres pour l’inclusion de ces plantes dans les applications médicinales .

Safety and Hazards

Mécanisme D'action

Target of Action

Echimidine primarily targets hepatocytes, the main cell type in the liver . It has been shown to have a hepatotoxic effect, causing concentration-dependent inhibition of hepatocyte viability .

Mode of Action

It is suggested that echimidine might act as an agonist of the nuclear receptor pxr . This could imply that a PXR-dedicated mode of action may contribute to the hepatotoxicity of pyrrolizidine alkaloids that is dependent on their structure .

Biochemical Pathways

They can affect cell permeability, bind to adhesins, and inhibit DNA or RNA replication and transcription

Pharmacokinetics

It is known that pyrrolizidine alkaloids, in general, can be absorbed and distributed in the body, metabolized in the liver, and excreted . The specific ADME properties of Echimidine and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Echimidine’s action is hepatotoxicity, characterized by the inhibition of hepatocyte viability . In a study using rat hepatocyte primary culture cells, Echimidine caused concentration-dependent inhibition of hepatocyte viability . This suggests that Echimidine can cause liver damage, potentially leading to liver disease.

Action Environment

The action of Echimidine can be influenced by various environmental factors. For instance, the concentration of Echimidine in the environment can affect its toxicity. Higher concentrations of Echimidine can lead to greater hepatotoxicity . Furthermore, Echimidine is found in various plants, including Echium plantagineum L., which are often present in honey. Therefore, the consumption of contaminated honey can lead to exposure to Echimidine .

Analyse Biochimique

Biochemical Properties

Echimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the pyrrolizidine alkaloids group, which are known for their complex and diverse structures . The biochemical reactions involving echimidine are classified into three groups: dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .

Cellular Effects

Echimidine has been shown to have hepatotoxic effects on rat hepatocytes . It influences cell function by causing damage to the liver cells, which can lead to liver disease

Molecular Mechanism

The molecular mechanism of echimidine’s effects involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of echimidine over time in laboratory settings are complex. It is known that echimidine has a certain degree of stability, but it can also undergo degradation

Dosage Effects in Animal Models

The effects of echimidine vary with different dosages in animal models. High doses of echimidine have been shown to cause liver damage in rats . The exact threshold effects and the potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

Echimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

Echimidine is transported and distributed within cells and tissues. It is believed to interact with various transporters or binding proteins

Subcellular Localization

It is believed that echimidine may be directed to specific compartments or organelles within the cell, possibly through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSGCYGUWHGOPY-LYHHMGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020028 | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

520-68-3 | |

| Record name | (+)-Echimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ECHIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)